1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide is a complex organic compound featuring a unique structure that combines a cyclopenta[c]pyridazine ring with a piperidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopenta[c]pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and cyclopentadiene derivatives under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, such as halogenated derivatives of the compound.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: It serves as a tool compound in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules and to develop new derivatives with enhanced biological activity.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing cellular signaling pathways and biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide stands out due to its unique structural features and potential biological activities. Similar compounds include:
Cyclopenta[c]pyridazine Derivatives: These compounds share the cyclopenta[c]pyridazine core but differ in their substituents and functional groups.
Piperidine Carboxamides: Compounds with a piperidine ring and carboxamide group, which may exhibit different biological activities based on their specific substituents.
The uniqueness of this compound lies in its combined structural elements, which may confer distinct pharmacological properties and potential therapeutic benefits.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-pyridin-4-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-18(20-15-6-8-19-9-7-15)14-4-2-10-23(12-14)17-11-13-3-1-5-16(13)21-22-17/h6-9,11,14H,1-5,10,12H2,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNGGEQORLOBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.